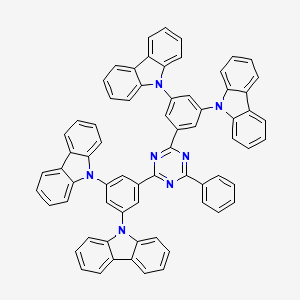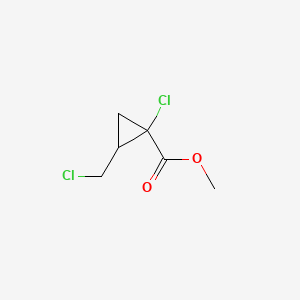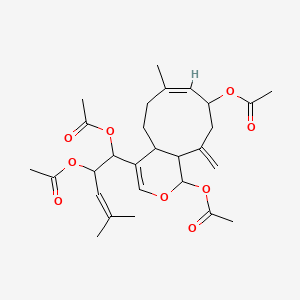
Potassium 2-(thiophene-2-sulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(thiophène-2-sulfonamido)benzoate de potassium est un composé chimique de formule moléculaire C11H10KNO4S2 et d'une masse molaire de 321,42 g/mol . Il est connu pour sa structure unique, qui comprend un cycle thiophène et un groupe sulfonamido attaché à une partie benzoate. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(thiophène-2-sulfonamido)benzoate de potassium implique généralement la réaction de l'acide 2-aminobenzoïque avec le chlorure de thiophène-2-sulfonyle en présence d'une base telle que l'hydroxyde de potassium. La réaction se déroule par la formation d'un sulfonamide intermédiaire, qui est ensuite converti en sel de potassium par neutralisation avec l'hydroxyde de potassium .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé implique un contrôle minutieux de la température, du pH et du temps de réaction afin d'obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(thiophène-2-sulfonamido)benzoate de potassium subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe sulfonamido peut être réduit en amine.
Substitution : La partie benzoate peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des électrophiles tels que le brome ou les ions nitronium sont utilisés en milieu acide.
Principaux produits formés :
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés de la partie benzoate.
Applications De Recherche Scientifique
Le 2-(thiophène-2-sulfonamido)benzoate de potassium a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde pour l'étude des voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action du 2-(thiophène-2-sulfonamido)benzoate de potassium implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamido peut former des liaisons hydrogène avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le cycle thiophène peut également participer à des interactions π-π avec des résidus aromatiques dans les protéines, modulant davantage leur fonction .
Composés similaires :
- 2-(thiophène-2-sulfonamido)acétate de potassium
- 2-(thiophène-2-sulfonamido)propanoate de potassium
- 2-(thiophène-2-sulfonamido)butanoate de potassium
Comparaison : Le 2-(thiophène-2-sulfonamido)benzoate de potassium est unique en raison de la présence de la partie benzoate, qui confère des propriétés chimiques distinctes par rapport à ses analogues. Le groupe benzoate améliore la stabilité et la réactivité du composé, le rendant plus adapté à certaines applications en recherche et en industrie .
Mécanisme D'action
The mechanism of action of Potassium 2-(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
- Potassium 2-(thiophene-2-sulfonamido)acetate
- Potassium 2-(thiophene-2-sulfonamido)propanoate
- Potassium 2-(thiophene-2-sulfonamido)butanoate
Comparison: Potassium 2-(thiophene-2-sulfonamido)benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical properties compared to its analogs. The benzoate group enhances the compound’s stability and reactivity, making it more suitable for certain applications in research and industry .
Propriétés
Formule moléculaire |
C11H8KNO4S2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
potassium;2-(thiophen-2-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C11H9NO4S2.K/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10;/h1-7,12H,(H,13,14);/q;+1/p-1 |
Clé InChI |
MOHAVNFKXLNETA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])NS(=O)(=O)C2=CC=CS2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



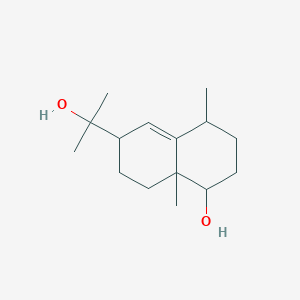
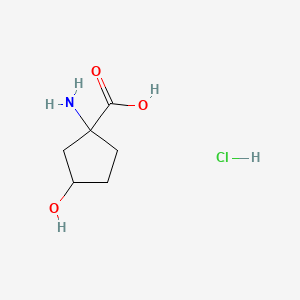
![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)
![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)

![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
